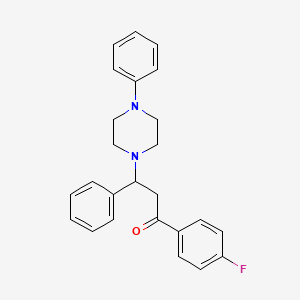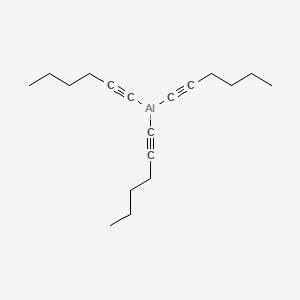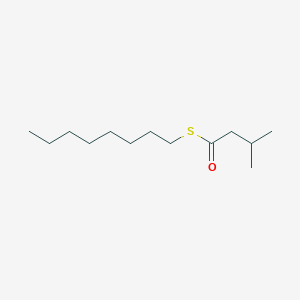
S-Octyl 3-methylbutanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Octyl 3-methylbutanethioate: is an organic compound belonging to the class of esters. It is characterized by the presence of an octyl group attached to the sulfur atom of 3-methylbutanethioate. This compound is known for its distinctive odor and is often used in the fragrance and flavor industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Octyl 3-methylbutanethioate typically involves the esterification of 3-methylbutanethioic acid with octanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3-methylbutanethioic acid+octanolH2SO4S-Octyl 3-methylbutanethioate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-Octyl 3-methylbutanethioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can yield thiols and other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Octyl 3-methylbutanethioate is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving esterases and thioesterases.
Medicine: While not directly used as a drug, this compound serves as a model compound in pharmacological studies to understand the behavior of ester-containing drugs.
Industry: In the fragrance and flavor industry, this compound is used to impart specific scents and flavors to products. Its unique odor profile makes it a valuable additive in perfumes and food flavorings.
Wirkmechanismus
The mechanism of action of S-Octyl 3-methylbutanethioate involves its interaction with specific molecular targets, such as enzymes. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of octanol and 3-methylbutanethioic acid. These products can then participate in further biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- S-Methyl 3-methylbutanethioate
- S-Ethyl 3-methylbutanethioate
- S-Propyl 3-methylbutanethioate
Uniqueness: S-Octyl 3-methylbutanethioate is unique due to its longer octyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This difference in chain length affects its solubility, volatility, and odor profile, making it suitable for specific applications in the fragrance and flavor industry.
Eigenschaften
CAS-Nummer |
36584-92-6 |
|---|---|
Molekularformel |
C13H26OS |
Molekulargewicht |
230.41 g/mol |
IUPAC-Name |
S-octyl 3-methylbutanethioate |
InChI |
InChI=1S/C13H26OS/c1-4-5-6-7-8-9-10-15-13(14)11-12(2)3/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
HVKCKTZTEWYBMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


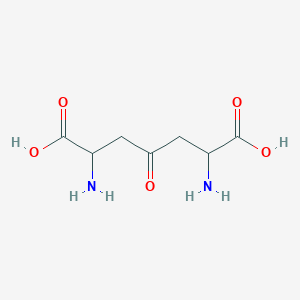
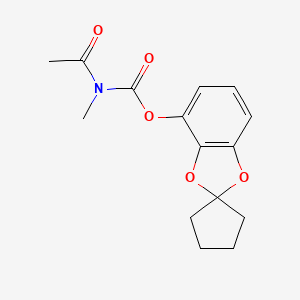

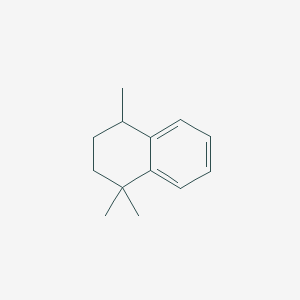
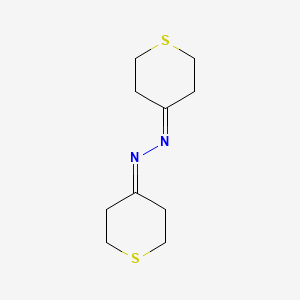
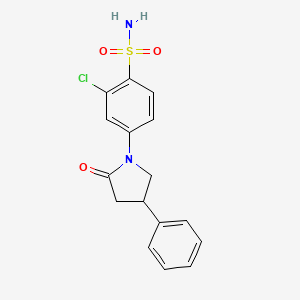
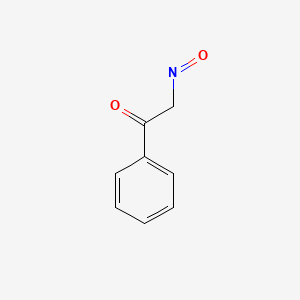
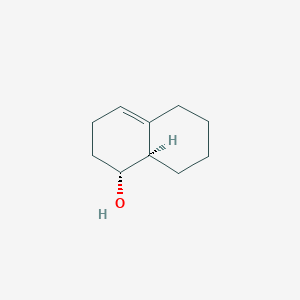
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
